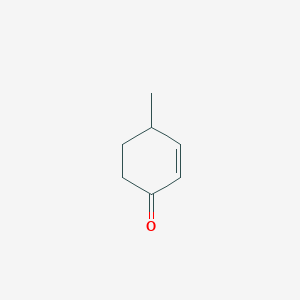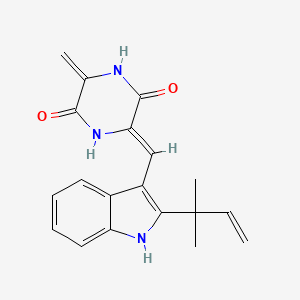
neoechinulin B
Vue d'ensemble
Description
Neoechinulins are diketopiperazine type indole alkaloids that demonstrate various pharmacological properties . Neoechinulin B, in particular, has been identified as a potential antiviral drug against hepatitis C virus . It has been isolated from various fungal sources like Aspergillus sp., Xylaria euglossa, Eurotium cristatum, Microsporum sp., etc .
Synthesis Analysis
A two-step synthesis of the diketopiperazine scaffold of neoechinulin B was achieved by the base-induced coupling of 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione with aldehydes, followed by the treatment of the resultant coupling products with tetra-n-butylammonium fluoride . Neoechinulin B and its 16 derivatives were prepared using this method .Molecular Structure Analysis
Neoechinulin B is a prenylated indole diketopiperazine alkaloid . The exomethylene moiety on the diketopiperazine ring is important for its antiviral activities .Chemical Reactions Analysis
The antiviral evaluation of neoechinulin B and its derivatives revealed that they exhibited both anti-HCV and anti-severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) activities .Applications De Recherche Scientifique
Anti-Inflammatory Properties
Neoechinulin B exhibits significant anti-inflammatory effects. A study on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages found that neoechinulin B, while affecting cell viability at certain concentrations, shows similar inhibitory effects on nitric oxide production as neoechinulin A at lower doses. This suggests its potential in treating inflammatory diseases by modulating pathways like NF-κB and p38 MAPK (Kim et al., 2013).
Antiviral Activities
Neoechinulin B has demonstrated potent inhibition against various strains of the influenza virus, including drug-resistant variants. Its mechanism involves binding to the viral hemagglutinin, thereby disrupting the virus's interaction with host cells. This positions neoechinulin B as a potential lead compound for developing new influenza virus inhibitors (Chen et al., 2015).
Neuroprotective Effects
Neoechinulin B shows promise in neuroprotection, particularly in the context of neurodegenerative diseases. A study focusing on Alzheimer's disease found that neoechinulin A, closely related to neoechinulin B, attenuates microglial activation induced by amyloid-β oligomers, suggesting potential therapeutic applications in neuroinflammation and neurodegenerative disorders (Dewapriya et al., 2013).
Anticancer Potential
Neoechinulin B and related compounds have shown anticancer activities. A study on human cervical carcinoma HeLa cells indicated that neoechinulin A, similar in structure to neoechinulin B, induces apoptosis via mechanisms involving the regulation of key proteins like p53, Bax, Bcl-2, and caspases. This highlights the potential of neoechinulin compounds in cancer therapy (Wijesekara et al., 2013).
Liver X Receptor Antagonism
Neoechinulin B has been identified as an inhibitor of the liver X receptor (LXR), initially discovered through a hepatitis C virus cell culture system. This property may have broader implications, as LXRs are involved in various biological processes, including lipid metabolism and viral replication. Neoechinulin B's inhibition of LXR-mediated transcription suggests its potential in modulating these processes (Nakajima et al., 2016).
Mécanisme D'action
Neoechinulin B shows antiviral activities against hepatitis C virus (HCV) via the inactivation of the liver X receptors (LXRs) and the resultant disruption of double-membrane vesicles . It also binds to influenza envelope hemagglutinin, disrupting its interaction with the sialic acid receptor and the attachment of viruses to host cells .
Safety and Hazards
Toxicological and clinical trials are needed in the future to improve the phyto-pharmacological profile of neoechinulins . Neoechinulin B has been reported to suppress liver X receptor (LXR)-mediated transcription, disrupt double-membrane or multi-membrane vesicles blocking the HCV replication, and alter lipid metabolism .
Orientations Futures
The recent data can be used to create a basis for the discovery of new neoechinulin-based drugs and their analogues in the near future . Some derivatives of neoechinulin B showed anti-HCV activity with minimal cell toxicity, while others showed anti-SARS-CoV-2 . This suggests that neoechinulin B and its derivatives are potential broad-spectrum antiviral drugs .
Propriétés
IUPAC Name |
(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-6-methylidenepiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-10,21H,1-2H2,3-4H3,(H,20,24)(H,22,23)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVVEKSVCAGUTP-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)NC(=C)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)NC(=C)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
neoechinulin B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



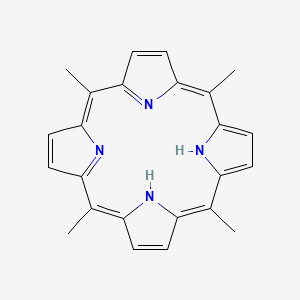

![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)
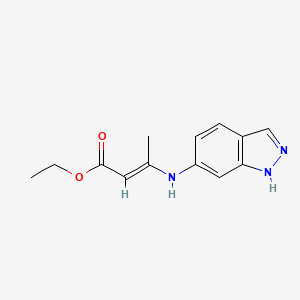
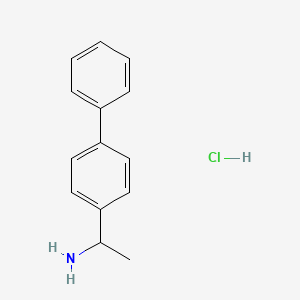
![2,2,2-trichloro-N-[4-[[4-[(2,2,2-trichloroacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3144341.png)
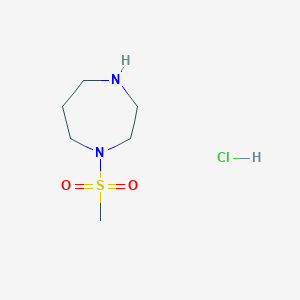


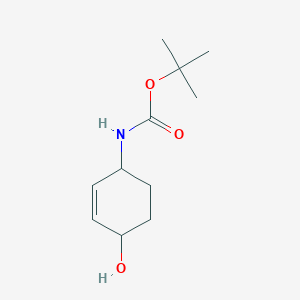
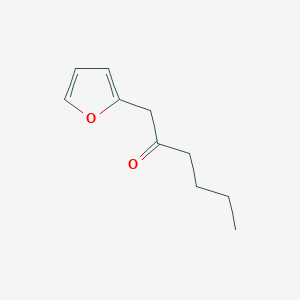
![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)
